

The Versatile Scaffold: 5-(Hydroxymethyl)piperidin-2-one in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 5-(Hydroxymethyl)piperidin-2-one

Cat. No.: B178782

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Introduction: In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with favorable pharmacological properties is a perpetual endeavor. Among the privileged scaffolds that have consistently demonstrated therapeutic relevance, the piperidine ring system holds a prominent position.^[1] This technical guide focuses on a specific, functionalized derivative, **5-(Hydroxymethyl)piperidin-2-one**, a versatile building block that offers a unique combination of stereochemical complexity, synthetic tractability, and diverse biological potential. Its inherent chirality and the presence of a reactive hydroxyl group make it an attractive starting point for the synthesis of a wide array of complex molecules, particularly in the realm of central nervous system (CNS) disorders and beyond.^[2]

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of **5-(Hydroxymethyl)piperidin-2-one** in medicinal chemistry campaigns.

Key Physicochemical Properties

To effectively leverage **5-(Hydroxymethyl)piperidin-2-one** in drug design, a thorough understanding of its fundamental physicochemical properties is essential.

Property	Value	Source
Molecular Formula	C ₆ H ₁₁ NO ₂	[3]
Molecular Weight	129.16 g/mol	[3]
Melting Point	144-146 °C	[4]
Boiling Point	352.3±35.0 °C (Predicted)	[4]
Density	1.199±0.06 g/cm ³ (Predicted)	[4]
pKa	14.21±0.20 (Predicted)	[4]

Synthesis of the Core Scaffold

The accessibility of **5-(Hydroxymethyl)piperidin-2-one** is a critical factor in its widespread application. Several synthetic routes have been established, with the choice of method often depending on the desired stereochemistry and scale of production.

Racemic Synthesis: Reduction of a Piperidine-2,5-dione Precursor

A common and efficient method for the preparation of racemic **5-(Hydroxymethyl)piperidin-2-one** involves the selective reduction of a piperidine-2,5-dione derivative. This approach is advantageous for initial exploratory studies where the individual activities of enantiomers have not yet been determined.

Protocol 1: Synthesis of **5-(Hydroxymethyl)piperidin-2-one**

Materials:

- 5-Oxo-DL-proline
- Thionyl chloride
- Methanol
- Sodium borohydride (NaBH₄)

- Tetrahydrofuran (THF)
- Hydrochloric acid (HCl)
- Sodium bicarbonate (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Ethyl acetate and hexanes (for chromatography)

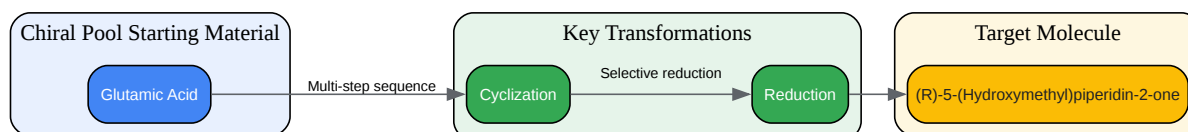
Procedure:

- **Esterification:** To a solution of 5-oxo-DL-proline in methanol, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Remove the solvent under reduced pressure to obtain the methyl ester.
- **Reduction:** Dissolve the crude methyl ester in THF and cool to 0 °C. Add sodium borohydride portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.
- **Quenching and Extraction:** Carefully quench the reaction with 1 M HCl at 0 °C. Adjust the pH to ~8 with saturated NaHCO_3 solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford **5-(Hydroxymethyl)piperidin-2-one** as a white solid.

Asymmetric Synthesis: Leveraging Chiral Pool Starting Materials

For the synthesis of enantiomerically pure **5-(Hydroxymethyl)piperidin-2-one**, chiral pool starting materials such as glutamic acid are often employed. The inherent stereochemistry of the starting material directs the formation of the desired enantiomer of the final product. The

(R)-enantiomer, in particular, is a valuable precursor in the biosynthesis of the neurotransmitter gamma-aminobutyric acid (GABA) and the amino acid proline, highlighting its potential in the development of CNS-active agents.[4]



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Caption: Asymmetric synthesis of (R)-5-(Hydroxymethyl)piperidin-2-one.

Applications in Medicinal Chemistry

The strategic incorporation of the **5-(Hydroxymethyl)piperidin-2-one** scaffold has led to the discovery of potent and selective modulators of various biological targets. The hydroxyl group serves as a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

Central Nervous System (CNS) Disorders

The piperidine scaffold is a well-established privileged structure in CNS drug discovery.[2] Derivatives of **5-(Hydroxymethyl)piperidin-2-one** are being investigated for their potential to modulate neurotransmitter systems and treat a range of neurological and psychiatric conditions. The structural similarity of the piperidine ring to endogenous ligands allows for effective interaction with CNS targets.

Potential Therapeutic Targets:

- **GABA Receptors:** As a precursor to GABA, derivatives of (R)-5-Hydroxy-piperidin-2-one are being explored as potential modulators of GABAergic neurotransmission for the treatment of anxiety, epilepsy, and other neurological disorders.[4]
- **Dopamine Transporter (DAT):** The piperidine framework is a key component of several DAT inhibitors. Functionalization of the 5-hydroxymethyl group can lead to compounds with

tailored affinities and selectivities for DAT, with potential applications in the treatment of ADHD and depression.

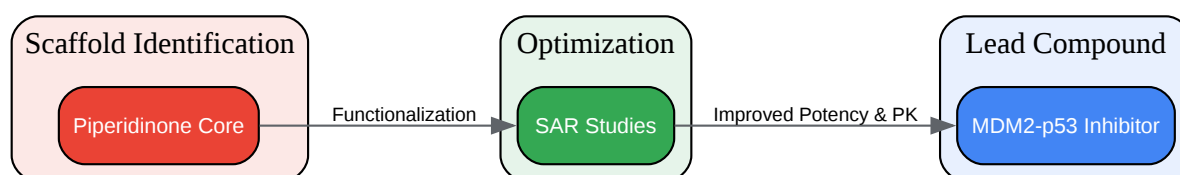
- Sigma Receptors: Piperidine derivatives have shown significant affinity for sigma receptors, which are implicated in a variety of CNS disorders, including schizophrenia, pain, and neurodegenerative diseases.[5]

Anticancer Agents

The piperidinone core is a feature of several potent anticancer agents. These compounds often exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival.

Example Application: MDM2-p53 Interaction Inhibitors

The interaction between MDM2 and the tumor suppressor protein p53 is a critical target in cancer therapy. Small molecules that can disrupt this interaction can lead to the reactivation of p53 and subsequent tumor cell apoptosis. A notable example is the development of piperidinone-based inhibitors of the MDM2-p53 interaction. While the specific 5-hydroxymethyl derivative was not the final clinical candidate, the initial discovery and optimization efforts highlight the potential of the piperidinone scaffold in this therapeutic area.[6]



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Caption: Drug discovery workflow for piperidinone-based MDM2-p53 inhibitors.

Protocols for Chemical Modification

The synthetic versatility of **5-(Hydroxymethyl)piperidin-2-one** is a key attribute for its use in medicinal chemistry. The primary alcohol provides a reactive site for a variety of chemical transformations, enabling the generation of diverse libraries of analogs for SAR studies.

Etherification of the Hydroxyl Group

The conversion of the hydroxyl group to an ether linkage is a common strategy to modulate lipophilicity and introduce new pharmacophoric elements.

Protocol 2: Williamson Ether Synthesis

Materials:

- **5-(Hydroxymethyl)piperidin-2-one**
- Sodium hydride (NaH)
- Anhydrous N,N-Dimethylformamide (DMF)
- Alkyl halide (e.g., benzyl bromide)
- Ammonium chloride (NH₄Cl) solution
- Ethyl acetate
- Brine

Procedure:

- **Deprotonation:** To a solution of **5-(Hydroxymethyl)piperidin-2-one** in anhydrous DMF at 0 °C, add sodium hydride (60% dispersion in mineral oil) portion-wise. Stir the mixture for 30 minutes at 0 °C.
- **Alkylation:** Add the desired alkyl halide dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
- **Work-up:** Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.
- **Drying and Purification:** Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Esterification of the Hydroxyl Group

Esterification of the hydroxyl group can be used to introduce a variety of functional groups and to create prodrugs that can improve the pharmacokinetic profile of the parent molecule.

Protocol 3: Steglich Esterification

Materials:

- **5-(Hydroxymethyl)piperidin-2-one**
- Carboxylic acid
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP)
- Anhydrous Dichloromethane (DCM)

Procedure:

- **Reaction Setup:** To a solution of **5-(Hydroxymethyl)piperidin-2-one**, the desired carboxylic acid, and a catalytic amount of DMAP in anhydrous DCM, add a solution of DCC in DCM dropwise at 0 °C.
- **Reaction:** Stir the reaction mixture at room temperature for 12-24 hours.
- **Work-up:** Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
- **Drying and Purification:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude ester by column chromatography.^[7]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the **5-(Hydroxymethyl)piperidin-2-one** scaffold is crucial for understanding the key structural features required for biological activity.

Modification Site	General Observation	Potential Impact
5-Hydroxymethyl Group	Derivatization (ether, ester) significantly impacts potency and selectivity.	Modulates lipophilicity, introduces new binding interactions, and can be used for prodrug strategies.
Lactam Nitrogen	N-alkylation or N-arylation can influence activity and pharmacokinetic properties.	Alters the electronic properties of the lactam and provides a vector for exploring additional binding pockets.
Piperidine Ring	Introduction of substituents can affect conformation and target binding.	Can improve potency and selectivity, and influence metabolic stability.

Conclusion

5-(Hydroxymethyl)piperidin-2-one has emerged as a valuable and versatile building block in medicinal chemistry. Its synthetic accessibility, inherent chirality, and the presence of a readily functionalizable hydroxyl group provide a powerful platform for the design and synthesis of novel therapeutic agents. The successful application of the broader piperidinone scaffold in areas such as oncology and the potential of its derivatives in CNS disorders underscore the importance of this privileged motif. The protocols and insights provided in this technical guide are intended to empower researchers to effectively harness the potential of **5-(Hydroxymethyl)piperidin-2-one** in their drug discovery programs, ultimately contributing to the development of new and improved medicines.

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